(4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include a detailed description of the reaction conditions, reagents, and steps involved in the synthesis .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions where the compound is used as a starting material, or reactions that it undergoes under certain conditions .Physical and Chemical Properties Analysis
This would include information such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
Analytical Applications in Pharmaceuticals
The use of fluorogenic labeling reagents for quality control in pharmaceuticals highlights an analytical application of related chemical compounds. Gatti et al. (2004) explored the use of 4,7-Phenanthroline-5,6-dione (phanquinone) in pre-column derivatization for the efficient separation and fluorescence detection of amino acids in pharmaceuticals. This method offers a significant advantage in the stability of derivatives and the absence of fluorescent degradation products, presenting a potential area for applying similar fluorogenic properties in pharmaceutical analysis (Gatti, Gioia, Andreatta, & Pentassuglia, 2004).
Structural and Molecular Analysis
The synthesis and structural analysis of compounds with related structures offer insights into their potential applications in scientific research. Prasad et al. (2018) synthesized a novel heterocycle evaluated for antiproliferative activity, providing a framework for understanding the molecular interactions and stability of such compounds. The structural characterization included IR, NMR, LC-MS spectra, and X-ray diffraction studies, underlining the importance of detailed molecular analysis in the development of bioactive compounds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Photocatalytic Applications
The exploration of metal-free photocatalysts for oxidation and oxygenation reactions presents another research application. Zhang et al. (2020) described using 9-fluorenone and rose bengal as photocatalysts for the selective oxidation of non-activated alcohols and oxygenation of tertiary amines. This protocol emphasizes the potential for developing new methodologies for late-stage modification of compounds, which could include modifications to molecules similar to (4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone (Zhang, Schilling, Riemer, & Das, 2020).
Antimicrobial and Antitubercular Activities
Novel derivatives and their antimicrobial activities are crucial areas of research. Zaki et al. (2019) synthesized a series of compounds showing promising activities against various bacterial and fungal strains, indicating the potential for discovering new antimicrobial agents with structures related to this compound. This research contributes to the ongoing search for effective treatments against resistant microbial strains (Zaki, Kamal El‐dean, Radwan, & Sayed, 2019).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, or ionic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various pathways, including signal transduction, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Safety and Hazards
Properties
IUPAC Name |
[4-(2,4-dichloroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FN3O/c22-13-4-6-19(17(23)10-13)26-20-15-11-14(24)5-7-18(15)25-12-16(20)21(28)27-8-2-1-3-9-27/h4-7,10-12H,1-3,8-9H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJRRCQBOWSUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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